molecular formula C14H16ClN5 B5384800 N-(5-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

N-(5-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B5384800
M. Wt: 289.76 g/mol
InChI Key: XVNBWUNBRDJNDT-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4,6-dimethyl-2-aminopyrimidine.

    Formation of Intermediate: The aniline derivative reacts with a suitable guanidine derivative under controlled conditions to form an intermediate.

    Final Product: The intermediate undergoes further reaction, often involving heating and the use of catalysts, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
  • N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
  • N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamate

Uniqueness

“N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and a dimethylpyrimidinyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5/c1-8-4-5-11(15)7-12(8)19-13(16)20-14-17-9(2)6-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBWUNBRDJNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C(=N\C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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